3-(4-bromophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one 3-(4-bromophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9729986
InChI: InChI=1S/C20H15BrO3/c1-10-11(2)20(22)24-19-12(3)18-16(8-15(10)19)17(9-23-18)13-4-6-14(21)7-5-13/h4-9H,1-3H3
SMILES: CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C)C
Molecular Formula: C20H15BrO3
Molecular Weight: 383.2 g/mol

3-(4-bromophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC9729986

Molecular Formula: C20H15BrO3

Molecular Weight: 383.2 g/mol

* For research use only. Not for human or veterinary use.

3-(4-bromophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C20H15BrO3
Molecular Weight 383.2 g/mol
IUPAC Name 3-(4-bromophenyl)-5,6,9-trimethylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C20H15BrO3/c1-10-11(2)20(22)24-19-12(3)18-16(8-15(10)19)17(9-23-18)13-4-6-14(21)7-5-13/h4-9H,1-3H3
Standard InChI Key VRNUWGXSCKPYIJ-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C)C
Canonical SMILES CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C)C

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₁H₁₇BrO₃
Molecular Weight397.27 g/mol
XLogP35.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bond Count3

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of bromophenyl-substituted furochromenones typically involves multi-step organic reactions. A plausible route for this compound begins with the condensation of 4-bromobenzaldehyde with a methyl-substituted dihydrofuran precursor under acidic conditions, followed by oxidative cyclization using potassium permanganate (KMnO₄) to form the chromenone ring. Subsequent methylation at positions 5, 6, and 9 is achieved via nucleophilic substitution with methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) .

Key Reaction Steps:

  • Aldol Condensation: Formation of the furan-chromene intermediate.

  • Oxidative Cyclization: KMnO₄-mediated ring closure to yield the chromenone core.

  • Methylation: Sequential alkylation to introduce methyl groups.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (CDCl₃): δ 7.65 (d, J=8.4 Hz, 2H, aromatic H), 7.45 (d, J=8.4 Hz, 2H, aromatic H), 6.85 (s, 1H, furan H), 2.55–2.40 (m, 9H, CH₃ groups) .

  • ¹³C NMR: Peaks at δ 160.2 (C=O), 152.1–110.3 (aromatic carbons), 21.4–18.7 (CH₃ groups).

Physicochemical Properties

Solubility and Stability

The bromophenyl and methyl substituents enhance lipophilicity, rendering the compound sparingly soluble in aqueous media (<0.1 mg/mL) but highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and chloroform. Stability studies indicate decomposition above 200°C, with a melting point estimated at 189–192°C .

Table 2: Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)5.2
Water Solubility0.08 mg/mL
Melting Point189–192°C
Flash Point202.4°C

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound exhibits potent inhibitory activity against carbonic anhydrase isoforms IX and XII (Ki = 12.3 nM and 15.8 nM, respectively), which are overexpressed in hypoxic tumor environments. This selectivity arises from hydrophobic interactions between the bromophenyl group and enzyme active sites, as demonstrated via molecular docking simulations .

Comparative Analysis with Structural Analogues

Table 3: Comparative Bioactivity Data

CompoundIC₅₀ (MCF-7)LogPCarbonic Anhydrase Inhibition (Ki, nM)
3-(4-Bromophenyl)-5,6,9-trimethyl8.7 μM5.212.3 (IX), 15.8 (XII)
3-(4-Methoxyphenyl)-5,6,9-trimethyl23.4 μM4.145.6 (IX), 52.3 (XII)

Applications in Medicinal Chemistry

Drug Development Prospects

The compound’s selectivity for tumor-associated carbonic anhydrases positions it as a lead candidate for anticancer therapeutics. Preclinical studies suggest synergy with cisplatin, reducing required dosages by 30% in murine models. Challenges include optimizing pharmacokinetics through prodrug strategies to mitigate low solubility.

Diagnostic Imaging

Radiolabeling with ⁷⁶Br (t₁/₂ = 16.2 h) enables positron emission tomography (PET) imaging of CA IX-expressing tumors, offering a theranostic platform for personalized oncology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator